molecular formula C6H13O7PS B1219540 (3,4-Dihydroxy-5-methylsulfanyl-2-oxo-pentoxy)phosphonic acid CAS No. 86316-83-8

(3,4-Dihydroxy-5-methylsulfanyl-2-oxo-pentoxy)phosphonic acid

Cat. No. B1219540
CAS RN: 86316-83-8
M. Wt: 260.2 g/mol
InChI Key: CNSJRYUMVMWNMC-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-methyl-5-thio-D-ribulose 1-phosphate is a deoxyribulose phosphate. It derives from a D-ribulose. It is a conjugate acid of a S-methyl-5-thio-D-ribulose 1-phosphate(2-).
5-Methylthioribulose 1-phosphate, also known as 1-PMT-ribulose or 1-phospho-5-S-methylthioribulose, belongs to the class of organic compounds known as glycerone phosphates. These are organic compounds containing a glycerone moiety that carries a phosphate group at the O-1 or O-2 position. 5-Methylthioribulose 1-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, 5-methylthioribulose 1-phosphate is primarily located in the cytoplasm. 5-Methylthioribulose 1-phosphate exists in all eukaryotes, ranging from yeast to humans. 5-Methylthioribulose 1-phosphate participates in a number of enzymatic reactions. In particular, 5-Methylthioribulose 1-phosphate can be converted into 5-(methylthio)-2, 3-dioxopentyl phosphate through the action of the enzyme methylthioribulose-1-phosphate dehydratase. In addition, 5-Methylthioribulose 1-phosphate can be biosynthesized from 5-methylthioribose 1-phosphate;  which is catalyzed by the enzyme methylthioribose-1-phosphate isomerase. Outside of the human body, 5-methylthioribulose 1-phosphate can be found in a number of food items such as peach (var. ), black cabbage, custard apple, and breadnut tree seed. This makes 5-methylthioribulose 1-phosphate a potential biomarker for the consumption of these food products.

properties

CAS RN

86316-83-8

Product Name

(3,4-Dihydroxy-5-methylsulfanyl-2-oxo-pentoxy)phosphonic acid

Molecular Formula

C6H13O7PS

Molecular Weight

260.2 g/mol

IUPAC Name

(3,4-dihydroxy-5-methylsulfanyl-2-oxopentyl) dihydrogen phosphate

InChI

InChI=1S/C6H13O7PS/c1-15-3-5(8)6(9)4(7)2-13-14(10,11)12/h5-6,8-9H,2-3H2,1H3,(H2,10,11,12)

InChI Key

CNSJRYUMVMWNMC-RITPCOANSA-N

Isomeric SMILES

CSC[C@H]([C@H](C(=O)COP(=O)(O)O)O)O

SMILES

CSCC(C(C(=O)COP(=O)(O)O)O)O

Canonical SMILES

CSCC(C(C(=O)COP(=O)(O)O)O)O

Other CAS RN

86316-83-8

physical_description

Solid

synonyms

1-phospho-5-S-methylthioribulose
1-PMT-ribulose
methylthioribulose 1-phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,4-Dihydroxy-5-methylsulfanyl-2-oxo-pentoxy)phosphonic acid
Reactant of Route 2
(3,4-Dihydroxy-5-methylsulfanyl-2-oxo-pentoxy)phosphonic acid
Reactant of Route 3
(3,4-Dihydroxy-5-methylsulfanyl-2-oxo-pentoxy)phosphonic acid
Reactant of Route 4
(3,4-Dihydroxy-5-methylsulfanyl-2-oxo-pentoxy)phosphonic acid
Reactant of Route 5
Reactant of Route 5
(3,4-Dihydroxy-5-methylsulfanyl-2-oxo-pentoxy)phosphonic acid
Reactant of Route 6
(3,4-Dihydroxy-5-methylsulfanyl-2-oxo-pentoxy)phosphonic acid

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